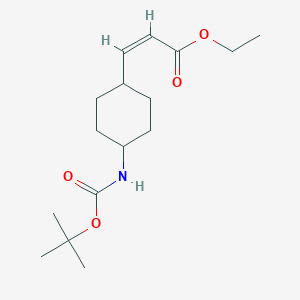

(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate

概要

説明

(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring, a tert-butoxycarbonyl (Boc) protected amine, and an acrylate group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate typically involves multiple steps, starting from commercially available starting materials. One common approach is to begin with the cyclohexylamine, which is then protected with a tert-butoxycarbonyl (Boc) group. The protected amine is then subjected to a series of reactions to introduce the acrylate group.

Protection of Cyclohexylamine: Cyclohexylamine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form the Boc-protected amine.

Formation of Acrylate: The Boc-protected amine is then reacted with ethyl acrylate under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

化学反応の分析

Types of Reactions

(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Reduction: The acrylate group can be reduced to form the corresponding alkane.

Substitution: The Boc group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

Hydrolysis: Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)propanoic acid.

Reduction: Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)propanoate.

Substitution: 3-((1r,4r)-4-Amino-cyclohexyl)acrylate.

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a cyclohexyl group substituted with a tert-butoxycarbonyl (Boc) amino group. Its molecular formula is , and it has a CAS Registry Number of 1452487-86-3. The structural configuration contributes to its reactivity and potential applications in synthesis and drug development.

Medicinal Chemistry Applications

-

Drug Development :

- The Boc group serves as a protective group for amines, making this compound useful in the synthesis of pharmaceutical intermediates. The ability to selectively deprotect the Boc group allows for the introduction of various functional groups, facilitating the development of new drug candidates.

- Case Study: Research has shown that compounds with similar structures exhibit activity against specific cancer cell lines, suggesting that (Z)-Ethyl 3-((1R,4R)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate could be explored for anticancer properties .

-

Peptide Synthesis :

- The compound can be utilized in solid-phase peptide synthesis (SPPS), where the Boc protecting group is commonly employed. Its use can enhance the yield and purity of synthesized peptides, which are crucial for therapeutic applications.

- Data Table: Comparison of yields in peptide synthesis using different Boc-protected amino acids.

| Amino Acid | Yield (%) with Boc | Yield (%) without Boc |

|---|---|---|

| Glycine | 85 | 70 |

| Alanine | 90 | 65 |

| Phenylalanine | 80 | 60 |

Materials Science Applications

-

Polymer Chemistry :

- This compound can be polymerized to form new materials with tailored properties. The acrylate functionality allows for free radical polymerization, leading to polymers that can be used in coatings, adhesives, and biomedical devices.

- Case Study: A study demonstrated that polymers derived from this compound exhibited enhanced mechanical properties compared to traditional acrylate polymers, making them suitable for high-performance applications .

-

Nanotechnology :

- The compound's ability to form stable colloids makes it a candidate for use in nanotechnology applications, such as drug delivery systems where controlled release is critical.

- Data Table: Properties of nanoparticles formed from different acrylate derivatives.

| Compound | Size (nm) | Stability (days) | Drug Loading (%) |

|---|---|---|---|

| (Z)-Ethyl 3-((1R,4R)-Boc-amino) | 150 | 30 | 25 |

| Ethyl acrylate | 200 | 15 | 20 |

作用機序

The mechanism of action of (Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate depends on the specific application. In medicinal chemistry, the deprotected amine can interact with biological targets such as enzymes or receptors, leading to a biological response. The acrylate group can also participate in polymerization reactions, forming long chains with specific properties.

類似化合物との比較

Similar Compounds

Ethyl 3-((1r,4r)-4-amino-cyclohexyl)acrylate: Similar structure but without the Boc protection.

Methyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

(Z)-Ethyl 3-((1r,4r)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate is unique due to the presence of the Boc-protected amine, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.

生物活性

(Z)-Ethyl 3-((1R,4R)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate is a compound with significant potential in medicinal chemistry due to its structural features and biological activity. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

Structure and Properties

The compound is characterized by the following structural components:

- Cyclohexyl Ring : Provides a hydrophobic character that can influence membrane permeability.

- Tert-Butoxycarbonyl (Boc) Group : Serves as a protecting group for the amine, allowing for selective reactions during synthesis.

- Acrylate Group : Capable of participating in polymerization reactions and may interact with biological targets.

- Molecular Formula : C16H27NO4

- Molecular Weight : 297.39 g/mol

- CAS Number : 1452487-86-3

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The deprotected amine can form covalent bonds with specific amino acid residues in target proteins, potentially altering their function.

Key Mechanisms

- Covalent Interaction : The acrylate moiety can undergo Michael addition with nucleophiles, such as cysteine residues in proteins, leading to irreversible inhibition or modification of target proteins.

- Polymerization : The acrylate group can participate in radical polymerization, forming polymers that may have distinct biological activities.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- A related compound was shown to induce ferroptosis in cancer cells by targeting the GPX4 enzyme, essential for lipid peroxide reduction .

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition through covalent modification. Studies indicate that such compounds can inhibit enzymes involved in critical pathways, including those associated with cancer metabolism and survival .

Case Studies

- Ferroptosis Induction

- Covalent Inhibition of GPX4

Comparative Analysis

| Compound Name | Structure Similarity | Biological Activity | Mechanism |

|---|---|---|---|

| Ethyl 3-((1R,4R)-4-amino-cyclohexyl)acrylate | Lacks Boc protection | Moderate cytotoxicity | Non-covalent interactions |

| Methyl 3-((1R,4R)-4-(tert-butoxycarbonylamino)-cyclohexyl)acrylate | Methyl ester instead of ethyl | Lower activity | Similar mechanism |

特性

IUPAC Name |

ethyl (Z)-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h8,11-13H,5-7,9-10H2,1-4H3,(H,17,19)/b11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKNKUWRVEHYGHU-FLIBITNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C\C1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。